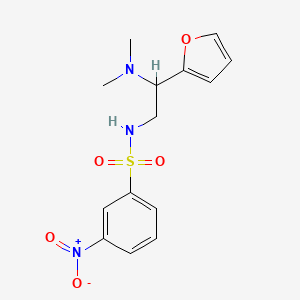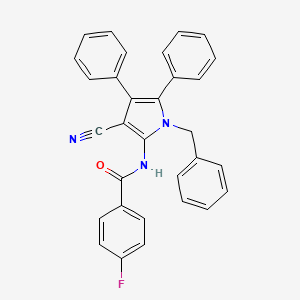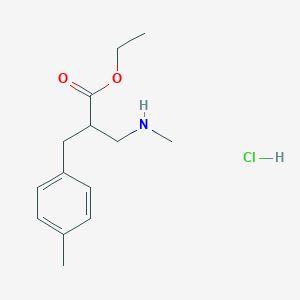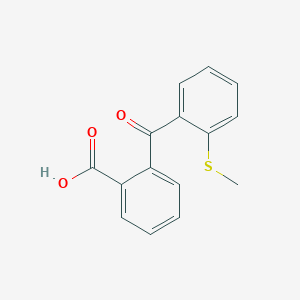
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide, also known as DNFB, is a chemical compound that has been widely used in scientific research. It is a member of the sulfonamide family of compounds and is primarily used as a hapten to induce hypersensitivity reactions in animals. DNFB has also been used in the development of drugs for the treatment of various diseases, including cancer.
Mécanisme D'action
The mechanism of action of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide is not fully understood. It is thought to act as a hapten, causing an immune response when it binds to proteins in the skin. This leads to the activation of T cells and the production of cytokines, which in turn leads to inflammation and tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species in cells, which can lead to oxidative stress and DNA damage. It has also been shown to activate the NF-κB signaling pathway, which plays a role in inflammation and cell survival. This compound has also been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide has a number of advantages for lab experiments. It is a well-characterized compound that is readily available. It is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations. It is a potent sensitizer and can induce severe allergic reactions in animals. This can make it difficult to use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are a number of future directions for research on N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide. One area of interest is the development of this compound-based chemotherapy agents for the treatment of cancer. Another area of interest is the study of the immune response to this compound and the mechanisms underlying contact hypersensitivity. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
Méthodes De Synthèse
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide can be synthesized using various methods. One of the most common methods involves the reaction of 2-nitrobenzenesulfonyl chloride with N,N-dimethylethanolamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with furfurylamine to produce this compound. Other methods involve the use of different amines and nitrobenzenesulfonyl chlorides.
Applications De Recherche Scientifique
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide has been widely used in scientific research as a tool to induce contact hypersensitivity in animals. This has been used to study the immune response to various antigens and the mechanisms underlying allergic reactions. This compound has also been used in the development of drugs for the treatment of various diseases, including cancer. It has been shown to have anti-tumor activity in animal models and is being investigated as a potential chemotherapy agent.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-16(2)13(14-7-4-8-22-14)10-15-23(20,21)12-6-3-5-11(9-12)17(18)19/h3-9,13,15H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYINIVJCLIEQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-])C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Butyryl(thien-2-ylsulfonyl)amino]phenyl butyrate](/img/structure/B2882804.png)

![2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one](/img/structure/B2882806.png)



![2-{[(Oxolan-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B2882816.png)
![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino benzoate](/img/structure/B2882818.png)


![2-(4-chlorophenoxy)-N-[[4-(4-nitrophenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2882821.png)
![2-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2882822.png)